molecular formula C16H12ClNO3S B2462353 8-(Benzyloxy)quinoline-5-sulfonyl chloride CAS No. 1342646-77-8

8-(Benzyloxy)quinoline-5-sulfonyl chloride

Cat. No.: B2462353
CAS No.: 1342646-77-8
M. Wt: 333.79
InChI Key: AUDWAMZRFOGIRV-UHFFFAOYSA-N
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Description

8-(Benzyloxy)quinoline-5-sulfonyl chloride is an organic compound with the molecular formula C16H12ClNO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)quinoline-5-sulfonyl chloride typically involves the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzyloxyquinoline. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxide and dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Quinoline N-oxide: Formed by oxidation of the quinoline ring.

    Dihydroquinoline Derivatives: Formed by reduction of the quinoline ring.

Scientific Research Applications

8-(Benzyloxy)quinoline-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)quinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonates, and sulfonothioates, exhibit various biological activities depending on their structure and functional groups.

Comparison with Similar Compounds

    8-Quinolinesulfonyl chloride: Similar in structure but lacks the benzyloxy group.

    8-Hydroxyquinoline-5-sulfonyl chloride: Similar in structure but has a hydroxyl group instead of a benzyloxy group.

Uniqueness: 8-(Benzyloxy)quinoline-5-sulfonyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This structural feature can also affect the compound’s solubility, stability, and biological activity, making it distinct from other quinoline derivatives.

Biological Activity

8-(Benzyloxy)quinoline-5-sulfonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has gained attention for its potential applications in anticancer therapies, antibacterial treatments, and as a scaffold for further drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN1O3SC_{12}H_{10}ClN_{1}O_{3}S. Its structure includes a quinoline core substituted with a benzyloxy group and a sulfonyl chloride moiety, which is crucial for its reactivity and biological properties.

The biological activity of quinoline derivatives often involves their interaction with various molecular targets, including enzymes and DNA. The sulfonyl chloride group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity is key to the compound's ability to influence cellular processes.

Key Mechanisms:

  • DNA Binding : Quinoline derivatives have been shown to bind to DNA, potentially leading to DNA cleavage and apoptosis in cancer cells. For instance, studies indicate that certain quinoline derivatives can induce DNA fragmentation in Jurkat T cells .
  • Enzyme Inhibition : The compound may inhibit metalloenzymes, which are critical for various biochemical pathways. This inhibition can disrupt cellular functions and contribute to its anticancer effects .

Anticancer Activity

Several studies have explored the anticancer potential of this compound through various assays. A notable study evaluated its cytotoxicity against different cancer cell lines using the MTS assay. The results indicated significant cytotoxic effects comparable to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)Reference
This compoundHep3B (liver cancer)2.5
Doxorubicin (control)Hep3B0.12
This compoundMCF-7 (breast cancer)3.0

The compound exhibited varying degrees of activity across different cell lines, suggesting that structural modifications could enhance its efficacy.

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for antibacterial activity. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundMRSA16
Oxacillin (control)MRSA32

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in morphological changes in Hep3B cells indicative of apoptosis. The compound's ability to induce cell shrinkage was observed under microscopy after treatment .
  • DNA Interaction : Another investigation revealed that the compound binds effectively to DNA, which is critical for its anticancer mechanism. The binding affinity was quantified using fluorescence spectroscopy, showing significant interaction with DNA strands .

Properties

IUPAC Name

8-phenylmethoxyquinoline-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDWAMZRFOGIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342646-77-8
Record name 8-(benzyloxy)quinoline-5-sulfonyl chloride
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